Cas no 68401-81-0 (Ceftizoxime)

Ceftizoxime Chemical and Physical Properties
Names and Identifiers
-
- Ceftizoxime
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CEFTIZOXIME ACID
- 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid
- Cefizox
- Ceftix
- Ceftizoxima
- Ceftizoxima [INN-Spanish]
- Ceftizoximum
- Ceftizoximum [INN-Latin]
- Epocelin
- Eposerin
- (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Ceftizoxime [INN:BAN]
- FR 13749
- C13H13N5O5S2
- syn-7-(2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylic acid
- C43C467DPE
- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxyamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-carbonsaeure-7-(Z)-(O-methyloxim)
- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)-2Z-(meth
- FR-13479
- UNII-C43C467DPE
- C2622
- CS-0013519
- CEFTIZOXIME [MI]
- (6R,7R)-7-[[(2Z)-2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BDBM237182
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4- thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6-alpha,7-beta(Z)))-
- D07658
- CEFTIZOXIME [VANDF]
- SKF-88373
- DB01332
- 68401-81-0
- CHEMBL528
- A836131
- DTXSID5022772
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2,3-didehydropenam-2-carboxylic acid
- EN300-21584677
- SCHEMBL37504
- CEFTIZOXIME [WHO-DD]
- (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- HY-B1596
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- C06890
- (6R,7R)-7-[[(2Z)-2-(2-imino-3H-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Ceftizoxime (INN)
- (6R,7R)-7-(((2Z)-2-(2-AMINO-1,3-THIAZOL-4-YL)-2-METHOXYIMINOACETYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
- 1ST12023
- s4812
- CEFTIZOXIME [INN]
- CCG-268439
- (E)-Ceftizoxime
- (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CHEBI:553473
- CEFTIZOXIME [JAN]
- (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- MFCD00072000
- FK-749
- CEFTIZOXIME [USP-RS]
- 68403-31-6
- AKOS025310621
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(2-(2-Amino-4-thiazolyl)-2Z-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
- BRD-K04301924-236-01-6
- BRD-K04301924-236-02-4
- (6R,7R)-7-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
-
- MDL: MFCD00072000
- Inchi: 1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1
- InChI Key: NNULBSISHYWZJU-LLKWHZGFSA-N
- SMILES: S1C([H])([H])C([H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O
Computed Properties
- Exact Mass: 383.03600
- Monoisotopic Mass: 383.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: 0
- Topological Polar Surface Area: 201
Experimental Properties
- Color/Form: White or light grayish yellow crystalline powder, almost odorless
- Density: 1.89
- Melting Point: 227°C(dec.)(lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 200.75000
- LogP: 0.35420
- Merck: 1951
Ceftizoxime Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- WGK Germany:3
- Safety Instruction: S23; S24/25
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:XI0367375
-
Hazardous Material Identification:
- Storage Condition:4°C, sealed storage, away from moisture and light
Ceftizoxime Customs Data
- HS CODE:2941905990
- Customs Data:
China Customs Code:
2941905990
Ceftizoxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1596-10mM*1 mL in DMSO |
Ceftizoxime |
68401-81-0 | 99.90% | 10mM*1 mL in DMSO |
¥275 | 2024-04-18 | |
MedChemExpress | HY-B1596-10mg |
Ceftizoxime |
68401-81-0 | 99.90% | 10mg |
¥350 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48700-50mg |
Ceftizoxime |
68401-81-0 | 98% | 50mg |
¥534.00 | 2023-09-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ418-250mg |
Ceftizoxime |
68401-81-0 | 97% | 250mg |
179CNY | 2021-05-08 | |
Chemenu | CM196119-5g |
(6S,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-((((E)-N'-hydroxycarbamimidoyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
68401-81-0 | 97% | 5g |
$252 | 2023-01-06 | |
MedChemExpress | HY-B1596-50mg |
Ceftizoxime |
68401-81-0 | 99.90% | 50mg |
¥600 | 2024-04-18 | |
Enamine | EN300-21584677-0.05g |
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
68401-81-0 | 0.05g |
$2755.0 | 2023-05-31 | ||
abcr | AB435913-5 g |
Ceftizoxime; . |
68401-81-0 | 5g |
€352.00 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ418-1g |
Ceftizoxime |
68401-81-0 | 97% | 1g |
108.0CNY | 2021-08-06 | |
Biosynth | FC40907-5000 mg |
Ceftizoxime |
68401-81-0 | 5g |
$288.75 | 2023-01-04 |
Ceftizoxime Suppliers
Ceftizoxime Related Literature
-
Juan Wang,Yang Li,Haizhong Yan,Juan Duan,Xihua Luo,Xueqin Feng,Lanfen Lu,Weijia Wang RSC Adv. 2018 8 5936
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2. Evaluation of 99mTc(i)-tricarbonyl complexes of fluoroquinolones for targeting bacterial infectionDipak Kumar Nayak,Rinku Baishya,Kamal Krishna Halder,Tuhinadri Sen,Bharat R. Sarkar,Shantanu Ganguly,M. K. Das,Mita Chatterjee Debnath Metallomics 2012 4 1197
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Huguette Fabre,Marie-Dominique Blanchin,Wim Th. Kok Analyst 1988 113 651
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4. Index pages
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Tao Wang,Xiao-Chan Yang,Yong Ding,Yu-Jiao Zhang,Yu-Qing Ru,Jia-Jun Tan,Fang Xu,Wei-Wei Gao,Ya-Mu Xia J. Mater. Chem. B 2023 11 1760
Additional information on Ceftizoxime
Ceftizoxime: A Comprehensive Overview of CAS No. 68401-81-0
Ceftizoxime (CAS No. 68401-81-0) is a third-generation cephalosporin antibiotic that has been widely used in clinical settings for the treatment of various bacterial infections. This comprehensive overview delves into the chemical structure, pharmacological properties, clinical applications, and recent advancements in the research and development of Ceftizoxime.
Chemical Structure and Properties
Ceftizoxime is a semisynthetic cephalosporin with the chemical formula C17H17N5O7S2. It is a white to off-white powder that is soluble in water and slightly soluble in methanol. The molecule contains a β-lactam ring, which is essential for its antibacterial activity. The presence of a 7-aminocephalosporanic acid (7-ACA) core and a substituted side chain at position 3 contributes to its broad-spectrum activity against both gram-positive and gram-negative bacteria.
Pharmacological Mechanism
The primary mechanism of action of Ceftizoxime involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linking of peptidoglycan chains. By inhibiting these enzymes, Ceftizoxime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism makes it effective against a wide range of bacteria, including those resistant to other antibiotics.
Clinical Applications
Ceftizoxime is widely used in clinical settings for the treatment of various infections caused by susceptible bacteria. It is particularly effective against respiratory tract infections, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections. Its broad-spectrum activity and favorable pharmacokinetic properties make it a valuable option for empirical therapy in patients with suspected or confirmed mixed infections.
Ceftizoxime is administered intravenously or intramuscularly, with dosing regimens tailored to the specific infection and patient characteristics. The drug has a relatively long half-life, allowing for less frequent dosing compared to other cephalosporins. It is well-tolerated, with common side effects including gastrointestinal disturbances and hypersensitivity reactions.
Recent Research Advancements
Recent research has focused on optimizing the use of Ceftizoxime in clinical practice and exploring its potential in combination therapies. Studies have shown that combining Ceftizoxime with other antibiotics can enhance its efficacy against multidrug-resistant bacteria. For example, a study published in the Journal of Antimicrobial Chemotherapy demonstrated that the combination of Ceftizoxime and colistin was effective against carbapenem-resistant Enterobacteriaceae (CRE).
In addition to combination therapies, researchers are investigating new delivery methods to improve the bioavailability and therapeutic index of Ceftizoxime. Nanoparticle-based formulations have shown promise in enhancing drug delivery to target sites while reducing systemic side effects. A study published in the International Journal of Nanomedicine reported that liposomal encapsulation of Ceftizoxime resulted in sustained release and improved antibacterial activity.
Safety and Efficacy Considerations
The safety profile of Ceftizoxime is generally favorable, but like all antibiotics, it can cause adverse effects. Common side effects include nausea, vomiting, diarrhea, and rash. Serious but rare adverse reactions include anaphylaxis and Clostridioides difficile-associated diarrhea (CDAD). Healthcare providers should monitor patients closely for signs of these complications.
To ensure optimal therapeutic outcomes, it is crucial to adhere to recommended dosing guidelines and consider patient-specific factors such as renal function and potential drug interactions. Regular monitoring of renal function is particularly important in patients with impaired kidney function, as reduced clearance can lead to drug accumulation and increased toxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into new formulations and combination therapies holds promise for enhancing the efficacy and safety profile ofCeftizoxime.., so too will our strategies for combating these challenges. The continued development of innovative approaches will be essential for ensuring thatCeftizoxime. continues to be a cornerstone antibiotic in clinical practice, offering broad-spectrum coverage and favorable pharmacokinetic properties. As we move forward, it is essential to balance its use with responsible stewardship practices to preserve its effectiveness for future generations.
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